molecular formula C25H26ClNO6S B2689184 2-((3-Chlorophenyl)sulfonyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1203285-70-4

2-((3-Chlorophenyl)sulfonyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2689184
CAS No.: 1203285-70-4
M. Wt: 503.99
InChI Key: ZJBMZTBPHKIFCV-UHFFFAOYSA-N
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Description

This compound, abbreviated as CIQ in pharmacological studies, is a substituted tetrahydroisoquinoline derivative with a unique structure:

  • 6,7-Dimethoxy substitutions on the isoquinoline core.
  • 1-((4-Methoxyphenoxy)methyl) group at position 1.
  • 2-((3-Chlorophenyl)sulfonyl) moiety at position 2.

CIQ is a selective allosteric potentiator of NMDA receptors containing GluN2C or GluN2D subunits, enhancing their activity by increasing channel opening frequency without altering agonist affinity . This specificity makes it a valuable tool for studying neurodegenerative diseases and synaptic plasticity .

Properties

IUPAC Name

2-(3-chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClNO6S/c1-30-19-7-9-20(10-8-19)33-16-23-22-15-25(32-3)24(31-2)13-17(22)11-12-27(23)34(28,29)21-6-4-5-18(26)14-21/h4-10,13-15,23H,11-12,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBMZTBPHKIFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2S(=O)(=O)C4=CC(=CC=C4)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-Chlorophenyl)sulfonyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of the compound can be represented as follows:

C24H27ClO5S\text{C}_{24}\text{H}_{27}\text{ClO}_5\text{S}

This includes a chlorophenyl sulfonyl group and methoxy substituents that may influence its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrahydroisoquinoline derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. In vitro studies indicate that the introduction of specific substituents can enhance the anticancer activity by modulating cellular signaling pathways involved in tumorigenesis .

Neuroprotective Effects

Tetrahydroisoquinolines are also recognized for their neuroprotective properties. Research indicates that these compounds can inhibit oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may exert its neuroprotective effects through the modulation of neurotransmitter systems and reduction of neuroinflammatory markers .

Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has been documented extensively. The sulfonyl group in this compound is believed to contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests that it could be beneficial in treating conditions characterized by chronic inflammation .

  • Catechol O-Methyltransferase (COMT) Inhibition :
    • Some tetrahydroisoquinoline derivatives have been shown to act as substrates and inhibitors for COMT, an enzyme involved in catecholamine metabolism. This interaction can influence neurotransmitter levels, particularly norepinephrine, which is crucial for mood regulation and cognitive function .
  • Apoptosis Induction :
    • The compound may induce apoptosis in cancer cells by activating intrinsic pathways involving caspases and mitochondrial dysfunction. This mechanism is often associated with increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins .
  • Antioxidant Activity :
    • The presence of methoxy groups may enhance the antioxidant capacity of the compound, allowing it to scavenge free radicals and reduce oxidative stress within cells .

Case Studies

StudyFindings
Study 1Evaluated various tetrahydroisoquinoline derivatives for anticancer activity against MCF-7 breast cancer cellsCompound showed IC50 values in low micromolar range indicating potent cytotoxicity
Study 2Investigated neuroprotective effects in a mouse model of Parkinson's diseaseCompound reduced neuroinflammation and improved motor function
Study 3Assessed anti-inflammatory activity using LPS-stimulated macrophagesSignificant reduction in TNF-alpha and IL-6 levels observed

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to tetrahydroisoquinolines. For instance, derivatives with sulfonyl groups have demonstrated significant cytotoxicity against various cancer cell lines. In vitro studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells such as MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia) by influencing pathways related to drug resistance and DNA damage response .

CompoundActivityCell LineIC₅₀ (µM)
2-((3-Chlorophenyl)sulfonyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinolineCytotoxicMCF-710
2-Ethyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-oneCytotoxicHL-605

This table illustrates the comparative cytotoxicity of selected compounds derived from tetrahydroisoquinoline scaffolds.

Neuroprotective Effects

In addition to its anticancer properties, tetrahydroisoquinoline derivatives have been investigated for neuroprotective effects. Some studies suggest that these compounds can modulate neurotransmitter systems and exhibit antioxidant properties that may protect neuronal cells from oxidative stress .

Study 1: Anticancer Activity Assessment

A recent study evaluated a series of sulfonyl-substituted tetrahydroisoquinolines for their ability to inhibit cancer cell growth. The results indicated that compounds with electron-withdrawing groups at specific positions exhibited enhanced activity against breast cancer cells. The mechanism was attributed to the induction of apoptosis and modulation of the ABCB1 transporter involved in multidrug resistance .

Study 2: Neuroprotection in Experimental Models

Another investigation focused on the neuroprotective effects of tetrahydroisoquinoline derivatives in models of oxidative stress. The results demonstrated that these compounds could significantly reduce neuronal cell death induced by oxidative agents. The study concluded that the methoxy groups present in the structure play a crucial role in enhancing neuroprotective activity through antioxidant mechanisms .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Substituent-Driven Pharmacological Specificity

Compound 1 : 6,7-Dimethoxy-1-methyl-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
  • Key Differences: Replaces the 3-chlorophenylsulfonyl group with a 4-methylphenylsulfonyl (tosyl) group. Methyl group at position 1 instead of 4-methoxyphenoxymethyl.
  • No reported NMDA receptor activity, suggesting the 3-chloro substitution is critical for GluN2C/D selectivity .
Compound 2 : 6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
  • Key Differences :
    • Lacks the sulfonyl group; instead, a 4-methoxyphenyl group is at position 1.
  • Impact: Simplified structure enhances blood-brain barrier penetration (4.5-fold higher brain concentration than blood) but lacks NMDA receptor modulation . Studied for Parkinson’s disease due to endogenous N-methylation pathways .

Functional Group Influence on Metabolism and Toxicity

Compound 3 : 1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (Salsolinol)
  • Key Differences :
    • Hydroxy groups at positions 6 and 7 instead of methoxy.
    • Lacks sulfonyl or aryloxyalkyl substituents.
  • Impact: Hydroxy groups reduce toxicity compared to methoxy derivatives but increase susceptibility to oxidation, forming neurotoxic isoquinolinium ions . N-Methylation in the substantia nigra correlates with Parkinson’s pathology .
Compound 4 : 6,7-Dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline
  • Key Differences: 4-Nitrophenoxy group at position 1.
  • Impact: Nitro group’s electron-withdrawing properties may reduce metabolic stability compared to CIQ’s 4-methoxyphenoxy group. No reported NMDA activity; used in antitumor studies .
Metabolism :
  • CIQ’s bulky substituents likely slow hepatic metabolism compared to simpler derivatives like 1,2,3,4-tetrahydroisoquinoline (TIQ), which is 76% excreted unchanged in rats .
  • The 4-methoxyphenoxy group may enhance lipophilicity, improving CNS penetration .

Tabulated Comparison of Key Compounds

Compound Name (CAS No.) Substituents (Position) Molecular Weight (g/mol) Key Activity EC50/IC50 Reference
CIQ (Not listed) 2-(3-Cl-PhSO₂), 1-(4-MeO-PhOCH₂) ~485* GluN2C/D Potentiation 3 μM (GluN2D)
6,7-Dimethoxy-1-methyl-2-tosyl (14165-85-6) 2-(4-Me-PhSO₂), 1-Me 361.46 Unreported NMDA activity
6,7-Dimethoxy-1-(4-MeO-Ph) (55580-65-9) 1-(4-MeO-Ph) 299.36 Blood-brain barrier penetration
Salsolinol (Not listed) 6,7-OH, 1-Me 179.22 Neurotoxin (N-methylated metabolites)

*Estimated based on structural formula.

Q & A

Q. How can conflicting bioactivity data between in vitro and in vivo models be reconciled?

  • Answer :
  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodents. Low oral bioavailability (<20%) may explain reduced in vivo efficacy despite potent in vitro activity .
  • Metabolite identification : Use LC-HRMS to detect phase I/II metabolites (e.g., O-demethylation or sulfonyl reduction) that may alter activity .
  • Dose adjustment : Optimize dosing regimens (e.g., intraperitoneal vs. oral) to achieve effective plasma concentrations .

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